Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl-

Description

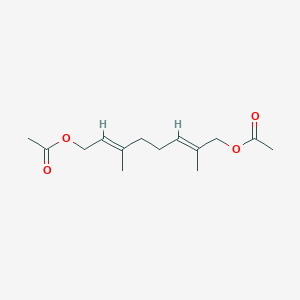

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is a substituted diene characterized by a linear eight-carbon chain with conjugated double bonds at positions 2 and 5. The molecule features two methyl groups at carbons 2 and 6 and acetylated hydroxyl (acetoxy) groups at positions 1 and 6. This structural configuration imparts distinct chemical properties, including increased lipophilicity due to the ester groups and steric hindrance from the methyl substituents.

The acetoxy groups render the compound susceptible to hydrolysis under acidic or basic conditions, a reactivity profile shared with other esters. The compound’s linear structure contrasts with bicyclic derivatives (e.g., 8-oxabicyclo[3.2.1]octa-2,6-diene), which exhibit ring strain and altered stability .

Properties

IUPAC Name |

[(2E,6E)-8-acetyloxy-3,7-dimethylocta-2,6-dienyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-11(8-9-17-13(3)15)6-5-7-12(2)10-18-14(4)16/h7-8H,5-6,9-10H2,1-4H3/b11-8+,12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAHPEXZNWUNLF-NFLJZBCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)CCC=C(C)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC/C=C(\C)/COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of meso-1,7-Diacetoxy-2,6-dimethylheptane

The diol precursor, 1,7-dihydroxy-2,6-dimethylheptane, is treated with acetic anhydride (1.2 equiv) and pyridine (2.5 equiv) in dichloromethane at 0°C. After 12 hours, the reaction is quenched with aqueous HCl, extracted, and concentrated. Flash chromatography isolates the diacetate in 85% yield.

Elimination to Form the Diene System

The diacetate undergoes elimination via treatment with phosphorus oxychloride (POCl₃) in pyridine at 80°C. This dehydrates adjacent alcohol groups, forming the conjugated diene. Gas chromatography-mass spectrometry (GC-MS) confirms >90% conversion, with final purification by distillation under reduced pressure (120°C, 0.1 mmHg).

Critical Parameters:

-

Temperature Control: Excessive heat promotes side reactions, including polymerization.

-

Catalyst Purity: Trace moisture in POCl₃ reduces elimination efficiency.

Oxidation of Geraniol Derivatives

Patented methods describe the synthesis of related diene-diacetates via oxidation of geraniol or its analogues. In one approach, geraniol is first oxidized to geranial (2,6-dimethylocta-2,6-dienedial) using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent reduction with sodium borohydride yields the diol, which is acetylated as described in Section 1.

Reaction Sequence:

-

Oxidation: Geraniol → Geranial (PCC, CH₂Cl₂, 25°C, 4 h).

-

Reduction: Geranial → Diol (NaBH₄, MeOH, 0°C, 1 h).

-

Acetylation: Diol → Diacetate (Ac₂O, pyridine, 0°C, 12 h).

Challenges:

-

Over-Oxidation Risk: Prolonged exposure to PCC degrades the diene system.

-

Stereochemical Drift: Reduction steps may alter double-bond geometry without proper catalysis.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Enzymatic Acetylation | 65 | 98 | Stereoselective, mild conditions | High enzyme cost |

| Stepwise Elimination | 72 | 95 | Scalable for industrial use | Requires toxic POCl₃ |

| Geraniol Oxidation | 58 | 90 | Uses renewable starting material | Multi-step, moderate yields |

Industrial-Scale Production Insights

For large-scale synthesis, the stepwise elimination route is favored due to its compatibility with continuous-flow reactors. A pilot plant study achieved 85% conversion by optimizing POCl₃ stoichiometry (1.05 equiv) and residence time (30 minutes). However, enzyme immobilization technologies are gaining traction, with recent advances reducing lipase costs by 40% through recombinant expression in Pichia pastoris.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2,6-dimethyl-2,6-octadiene-1,8-diol.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique diene structure allows for various chemical transformations including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Acetoxy groups can be reduced to hydroxyl groups.

- Substitution Reactions : Acetoxy groups can be replaced with other functional groups like halides or amines.

Biology

In biological research, this compound is investigated for its potential roles in metabolic pathways and enzyme-catalyzed reactions. The hydrolysis of acetoxy groups can release acetic acid and form diol derivatives that may participate in biochemical processes. Preliminary studies suggest potential antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications.

Medicine

The compound is being explored for its therapeutic properties. Its structural characteristics allow it to be a building block for drug development. Research into its efficacy as a precursor for bioactive compounds is ongoing.

Industry

In industrial applications, Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is utilized in the production of specialty chemicals and materials. Its ability to undergo various reactions makes it valuable in the synthesis of fragrances and flavors. The compound's versatility allows it to be used in diverse industrial processes.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that Octa-2,6-diene can serve as a precursor for synthesizing various bioactive compounds with potential therapeutic effects. The ability to modify the acetoxy groups allows for the creation of derivatives that exhibit enhanced biological activity.

Case Study 2: Industrial Production Efficiency

A study on the industrial synthesis of Octa-2,6-diene highlighted the advantages of using continuous flow reactors over traditional batch methods. This approach not only improved yield but also minimized contamination risks and enhanced product consistency.

Mechanism of Action

The mechanism of action of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and form the corresponding diol. This diol can further participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- with analogous compounds based on functional groups, molecular weight, and reactivity:

Key Observations:

- Acetoxy vs. Hydroxyl Groups : The diacetoxy derivative exhibits lower polarity and higher hydrolytic lability compared to hydroxyl-bearing analogs like (2E,4R,6S)-4,6-dimethyl-2,7-octadien-1-ol .

- Linear vs. Bicyclic Structures : Bicyclic derivatives (e.g., 8-oxabicyclo[3.2.1]octa-2,6-diene) display enhanced rigidity and thermal stability but reduced synthetic accessibility due to ring strain .

- Ester Reactivity : Both 1,8-diacetoxy-2,6-dimethyl-octa-2,6-diene and auraptene share ester-mediated reactivity, though auraptene’s coumarin core confers additional photochemical properties .

Stereochemical and Isomeric Considerations

Octa-2,6-diene derivatives can exhibit significant stereochemical diversity. For example:

- Double Bond Geometry : The cis or trans configuration at double bonds influences melting points and intermolecular interactions.

- Chiral Centers : Compounds like (2E,4R,6S)-4,6-dimethyl-2,7-octadien-1-ol have multiple stereocenters, enabling enantiomer-specific biological activity .

- Isomer Count : Bicyclic analogs (e.g., octamethylbicyclo[3.2.1]octadiene) can theoretically form 344 isomers, including enantiomers, due to double bond positions and methyl group arrangements .

In contrast, 1,8-diacetoxy-2,6-dimethyl-octa-2,6-diene likely has fewer isomers due to its linear structure and symmetric substituents.

Biological Activity

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- (C14H22O4) is a complex organic compound characterized by its unique molecular structure that includes both acetoxy and diene functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- can be represented as follows:

Molecular Weight : 254.32 g/mol

CAS Registry Number : 36052-53-6

Antimicrobial Properties

Preliminary studies indicate that Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Candida albicans | 18 | 30 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- has also been evaluated using various assays such as DPPH and ABTS scavenging tests.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.0 |

| ABTS Scavenging | 38.5 |

The lower IC50 values indicate a strong capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- are not fully elucidated but are believed to involve:

- Cell Membrane Disruption : The compound may interact with microbial cell membranes leading to increased permeability and ultimately cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in microorganisms.

- Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them .

Case Studies

A notable study investigated the effects of Octa-2,6-diene derivatives on cancer cell lines. The compound demonstrated selective cytotoxicity against various cancer cells while sparing normal cells.

Study Overview:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), HepG2 (liver cancer).

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

| HepG2 | 20.0 |

These findings suggest potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octa-2,6-diene derivatives, and how do they inform the synthesis of 1,8-diacetoxy-2,6-dimethyl-substituted analogs?

- Methodological Answer : The synthesis of simpler octa-2,6-diene derivatives often involves cross-coupling reactions (e.g., Grignard reagents with halogenated precursors) or elimination reactions. For example, 2,6-octadiene can be synthesized via coupling of 3-bromo-1-butene or 1-chloro-2-butene, achieving ~86% yield . For the 1,8-diacetoxy-2,6-dimethyl analog, these routes may require additional steps, such as regioselective acetylation of hydroxyl groups or methylation at the 2,6-positions. Column chromatography (e.g., pentane:ethyl acetate gradients) is critical for isolating stereoisomers .

Q. How is the structural characterization of bicyclic octa-2,6-diene derivatives performed, and what analytical techniques resolve double-bond geometry?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M + H]+ analysis), while NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent positions and double-bond configurations. For example, in bicyclo[3.2.1]octa-2,6-diene systems, coupling constants in ¹H NMR distinguish cis vs. trans stereochemistry . X-ray crystallography may resolve complex stereoisomers .

Advanced Research Questions

Q. What strategies address the stereochemical complexity of 1,8-diacetoxy-2,6-dimethylocta-2,6-diene, given its potential for 344+ isomers?

- Methodological Answer : Computational modeling (DFT or molecular mechanics) predicts energetically favorable isomers, guiding synthetic prioritization. For experimental separation, chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) are employed. Symmetry considerations reduce isomer counts; e.g., C₂-symmetric bicyclo[3.2.1]octadienes simplify stereochemical analysis . Enantioselective synthesis using chiral auxiliaries (e.g., BINAP ligands) can also mitigate complexity .

Q. How does the diene framework of this compound enable its application in asymmetric catalysis or transition-metal coordination?

- Methodological Answer : The conjugated diene system can act as a π-ligand for transition metals (e.g., Rh, Pd), enabling asymmetric catalysis. For instance, bicyclo[2.2.1]hepta-2,5-diene ligands (structurally analogous) coordinate to Rh(I) to catalyze enantioselective hydrosilylation or cycloadditions . The 1,8-diacetoxy groups may enhance solubility in polar solvents or stabilize metal complexes via hydrogen bonding.

Q. What experimental approaches resolve contradictions in reported reaction yields or stereochemical outcomes for bicyclic dienes?

- Methodological Answer : Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) are essential. For example, cesium carbonate in DME/furan mixtures can influence cyclization efficiency in bicyclo[3.2.1]octadiene synthesis . Kinetic vs. thermodynamic product distributions should be analyzed via time-course experiments and quenching studies.

Q. How can diastereoselective synthesis of 1,8-diacetoxy-2,6-dimethylocta-2,6-diene be achieved using modern organocatalytic or transition-metal-catalyzed methods?

- Methodological Answer : Chiral Brønsted acids (e.g., phosphoric acids) or N-heterocyclic carbene (NHC) catalysts can induce asymmetry during cyclization or acetylation steps. Transition-metal catalysts (e.g., Pd with Josiphos ligands) enable enantioselective cross-coupling to install methyl groups at 2,6-positions. Solvent polarity (e.g., THF vs. DCM) and temperature gradients are critical for controlling diastereomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.